(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
Scientific Research Applications
Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives, related to the compound , have shown significant antibacterial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Efficient Synthesis : A study reported an efficient method for synthesizing compounds containing both piperidine and pyridine rings, which are structurally similar to the specified compound, highlighting the potential in organic synthesis (Zhang et al., 2020).
Diabetes Treatment : Derivatives of pyrrolidinyl and piperidinyl methanone, similar to the specified compound, have been identified as potent and selective dipeptidyl peptidase IV inhibitors, showing promise in the treatment of type 2 diabetes (Ammirati et al., 2009).
Pain Treatment : Some (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in models of pain (Tsuno et al., 2017).
Synthesis Methods : Research has been conducted on developing convenient methods for synthesizing pyrrolidin-1-yl piperidine, a structure related to the compound of interest, demonstrating its importance in medicinal chemistry (Smaliy et al., 2011).
Anticonvulsant Agents : Some derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone have been synthesized and evaluated as anticonvulsant agents, showing potential in sodium channel blocking (Malik & Khan, 2014).
Safety And Hazards
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQERVFFAOOUFEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025591 |
Source
|
Record name | (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone | |
CAS RN |
1314241-44-5 |
Source
|
Record name | (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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